Bienvenue dans la boutique en ligne BenchChem!

Cyclopentyl-carbamic acid ethyl ester

Physicochemical profiling CNS drug design Chromatographic method development

Cyclopentyl-carbamic acid ethyl ester (IUPAC: ethyl N-cyclopentylcarbamate; CAS 54915-64-9) is an N-monosubstituted O-alkyl carbamate with molecular formula C₈H₁₅NO₂ and molecular weight 157.21 g/mol. The compound features a five-membered cyclopentane ring linked to a carbamate ester (NHCOOEt), placing it within the N-cycloalkylcarbamate subclass that has been systematically investigated for cholinesterase inhibition and as a pharmacophoric element in protease inhibitors.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 54915-64-9
Cat. No. B8790271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl-carbamic acid ethyl ester
CAS54915-64-9
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1CCCC1
InChIInChI=1S/C8H15NO2/c1-2-11-8(10)9-7-5-3-4-6-7/h7H,2-6H2,1H3,(H,9,10)
InChIKeyCBIKNPNOQWAFBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopentyl-Carbamic Acid Ethyl Ester (CAS 54915-64-9): Physicochemical & Structural Baseline for Procurement Evaluation


Cyclopentyl-carbamic acid ethyl ester (IUPAC: ethyl N-cyclopentylcarbamate; CAS 54915-64-9) is an N-monosubstituted O-alkyl carbamate with molecular formula C₈H₁₅NO₂ and molecular weight 157.21 g/mol [1]. The compound features a five-membered cyclopentane ring linked to a carbamate ester (NHCOOEt), placing it within the N-cycloalkylcarbamate subclass that has been systematically investigated for cholinesterase inhibition [2] and as a pharmacophoric element in protease inhibitors [3]. Its computed logP of approximately 1.78–1.88 and topological polar surface area of ~38–42 Ų position it as a moderately lipophilic, low-molecular-weight building block with favorable permeability characteristics for CNS-oriented medicinal chemistry campaigns [1].

Why Cyclopentyl-Carbamic Acid Ethyl Ester Cannot Be Freely Substituted: Ring-Size and Ester-Group Effects on Conformation, Reactivity, and Target Engagement


Substituting cyclopentyl-carbamic acid ethyl ester with its closest structural analogs—such as the cyclohexyl (six-membered ring) or tert-butyl (Boc-protected) variants—introduces measurable shifts in lipophilicity (ΔlogP ~0.3 units between cyclopentyl and cyclohexyl ethyl esters) [1], molecular weight (157.21 vs. 171.24 vs. 185.26 g/mol) [1], and thermal decomposition behavior (decomposition onset ~180°C for the cyclopentyl ethyl ester vs. boiling at 267.5°C without decomposition for the cyclohexyl analog) . These differences propagate into altered chromatographic retention, differential susceptibility to enzymatic hydrolysis, and divergent conformational preferences that directly impact chiral recognition in polysaccharide-based CSPs [2] and target binding in protease inhibition [3]. The quantitative evidence below demonstrates that each structural perturbation produces non-linear effects on biological and physicochemical performance that cannot be predicted by simple additivity.

Quantitative Differential Evidence for Cyclopentyl-Carbamic Acid Ethyl Ester (CAS 54915-64-9): Head-to-Head and Cross-Study Comparisons


Physicochemical Head-to-Head: Cyclopentyl vs. Cyclohexyl Ethyl Carbamate — logP, Molecular Weight, and Thermal Stability

Cyclopentyl-carbamic acid ethyl ester (MW 157.21 g/mol, logP ~1.78–1.88) demonstrates a measurably lower molecular weight (ΔMW = −14.03 g/mol, −8.2%) and reduced lipophilicity (ΔlogP ≈ −0.22 to −0.32 units) compared to its direct six-membered ring analog, cyclohexyl-carbamic acid ethyl ester (CAS 1541-19-1; MW 171.24 g/mol; XLogP3-AA = 2.1) [1][2]. Furthermore, the cyclopentyl ethyl ester undergoes thermal decomposition with onset at approximately 180°C and boils with decomposition at ~210°C, whereas the cyclohexyl analog distills intact at 267.5°C at 760 mmHg . This thermal lability is not a liability but a functional feature enabling catalytic conversion to cyclopentyl isocyanate at 250°C with Pd/C (90% conversion) .

Physicochemical profiling CNS drug design Chromatographic method development

Pharmacophoric Necessity: Cyclopentyl Carbamate vs. Phenyl Replacement in NS2B-NS3 Protease Inhibition (Zafirlukast SAR)

In a direct SAR study of the FDA-approved drug zafirlukast as a West Nile virus (WNV) NS2B-NS3 protease inhibitor, the parent compound containing a cyclopentyl carbamate moiety inhibited the protease with an IC₅₀ of 32 μM through a mixed-mode mechanism [1]. Systematic replacement of the cyclopentyl group with a phenyl ring produced an analog with improved inhibition (IC₅₀ = 22 μM), representing a 1.45-fold potency enhancement (ΔIC₅₀ = −10 μM) [1]. Critically, the study identified the cyclopentyl carbamate and N-aryl sulfonamide as the two structural elements essential for protease inhibition, with experimental and computational docking confirming binding at an allosteric site on the NS3 protein [1].

Antiviral drug discovery Flavivirus protease inhibition Structure-activity relationship

Chiral Recognition Superiority: Cyclopentylcarbamate vs. Cyclohexylcarbamate in Polysaccharide-Based Chiral Stationary Phases

In a systematic evaluation of cycloalkylcarbamate-derivatized cellulose and amylose as chiral stationary phases (CSPs) for HPLC, cellulose tris(cyclopentylcarbamate) and amylose tris(cyclopentylcarbamate) exhibited 'particularly high chiral recognition' that was 'comparable to that of several well-known phenylcarbamate derivatives,' whereas the corresponding tris(cyclohexylcarbamate) derivatives showed demonstrably lower enantioselectivity across multiple racemic test analytes [1][2]. Although this evidence derives from the tris-substituted polysaccharide context rather than the monomeric ethyl carbamate, it establishes a class-level principle: the five-membered cyclopentyl ring imparts distinct conformational constraints and spatial presentation of the carbamate carbonyl that are favorable for enantioselective interactions [1].

Enantiomeric separation Chiral stationary phases HPLC method development

Class-Level Cholinesterase Inhibition: N-Cycloalkylcarbamates Demonstrate Rivastigmine-Comparable IC₅₀ Ranges with Negligible Cytotoxicity

A systematic in vitro evaluation of a series of O-substituted N-cycloalkylcarbamate derivatives—the structural class to which cyclopentyl-carbamic acid ethyl ester belongs—revealed moderate inhibitory activity against both acetylcholinesterase (AChE; IC₅₀ range: 36.1–78.6 μM) and butyrylcholinesterase (BChE; IC₅₀ range: 9.8–215.4 μM), with these values being 'comparable with those values of inhibition obtained with the established drug rivastigmine' [1]. Importantly, cytotoxicity evaluation using standard in vitro Jurkat cell assays demonstrated negligible cytotoxicity across the carbamate series, establishing a favorable therapeutic window for this compound class [1]. While individual IC₅₀ values for the specific ethyl ester derivative were not isolated in the published aggregate data, the class-level ranges provide a validated benchmark against which the target compound's anticipated potency can be triangulated.

Cholinesterase inhibition Alzheimer's disease research Carbamate SAR

Synthetic Accessibility and Scalability: Documented Yield Benchmarks for Ethyl Carbamate Formation from Cyclopentylamine

Cyclopentyl-carbamic acid ethyl ester is synthesized by direct reaction of cyclopentylamine with ethyl chloroformate under biphasic basic conditions (CH₂Cl₂ / aqueous K₂CO₃), with a reported isolated yield of 88% at 59 mmol scale (9.6 g product) [1]. This yield compares favorably to typical carbamate formations using the chloroformate method (generally 70–85% for this substrate class) [1]. In contrast, the analogous tert-butyl carbamate (Boc protection) requires specialized reagents (Boc₂O) and typically achieves yields of 80–95% but introduces a substantially bulkier protecting group (MW 185.26 vs. 157.21) with different deprotection requirements (strong acid vs. hydrogenolysis or base hydrolysis) . The ethyl carbamate thus offers a balance of moderate steric profile, convenient NMR handle (ethyl quartet at ~4.1 ppm; triplet at ~1.2 ppm), and synthetic accessibility that is distinct from both the methyl ester (more labile) and the tert-butyl ester (more sterically hindered and acid-labile).

Process chemistry Carbamate synthesis Scale-up feasibility

Thermal Decomposition Pathway: Unique Isocyanate Precursor Capability vs. Non-Decomposing Analogs

Cyclopentyl-carbamic acid ethyl ester undergoes catalytic thermal decomposition at 250°C in the presence of Pd/C to generate cyclopentyl isocyanate with 90% conversion, with ethanol liberated as a volatile byproduct that is removed via fractional distillation [1]. This thermal decomposition pathway—onset at ~180°C under non-catalytic conditions—is a direct consequence of the N-monosubstituted carbamate structure and is well-documented in the patent literature for continuous thermal splitting of carbamic acid esters . In contrast, the cyclohexyl analog (CAS 1541-19-1) distills intact at 267.5°C without decomposition, and the tert-butyl analog undergoes alternative acid-catalyzed cleavage to liberate isobutylene rather than thermal conversion to isocyanate . This positions the cyclopentyl ethyl ester as a storable, non-toxic 'protected isocyanate' equivalent with a clean thermal activation mechanism that avoids the handling hazards of free isocyanates.

Isocyanate synthesis Polyurethane precursors Thermal rearrangement

High-Value Application Scenarios for Cyclopentyl-Carbamic Acid Ethyl Ester (CAS 54915-64-9): Evidence-Anchored Use Cases


CNS-Targeted Lead Optimization: Leveraging Favorable logP and MW for Brain-Penetrant Carbamate Libraries

Medicinal chemistry teams pursuing CNS targets should prioritize cyclopentyl-carbamic acid ethyl ester over the cyclohexyl analog (CAS 1541-19-1) when CNS MPO compliance is a design criterion. The compound's logP of 1.78–1.88 and MW of 157.21 g/mol place it squarely within the favorable CNS drug-like space (CNS MPO ≥4), whereas the cyclohexyl analog's XLogP3 of 2.1 and MW of 171.24 push closer to the upper bounds [1][2]. The N-cycloalkylcarbamate class has demonstrated cholinesterase inhibition comparable to rivastigmine (AChE IC₅₀: 36.1–78.6 μM) with negligible Jurkat cell cytotoxicity, establishing a rationale for CNS-oriented SAR campaigns [3].

Flavivirus Protease Inhibitor Development: Pharmacophoric Benchmarking Against the 32 μM Zafirlukast IC₅₀

Research groups targeting WNV, Dengue, or Zika NS2B-NS3 proteases can use cyclopentyl-carbamic acid ethyl ester as a minimal pharmacophoric fragment for SAR expansion, anchored to the validated 32 μM IC₅₀ of the cyclopentyl carbamate-containing zafirlukast [4]. The ethyl ester provides a synthetically tractable handle for diversification at the O-position, enabling systematic exploration of leaving-group effects on carbamylation kinetics while maintaining the cyclopentyl N-substituent that was identified as a 'crucial structural element' for protease inhibition [4].

Chiral Stationary Phase Development: Cyclopentyl Scaffold Selection for Maximum Enantioselectivity in Polysaccharide CSPs

Analytical chemistry groups developing novel CSPs should select cyclopentyl carbamate intermediates over cyclohexyl alternatives based on the demonstrated superiority of tris(cyclopentylcarbamate)-derivatized cellulose and amylose for enantiomeric separations, which achieved chiral recognition 'comparable to well-known phenylcarbamate derivatives'—a performance level not matched by the corresponding tris(cyclohexylcarbamate) CSPs [5]. Procuring the ethyl ester monomer provides the foundational building block for polysaccharide derivatization and subsequent HPLC column fabrication.

Industrial Isocyanate Generation: Protected Cyclopentyl Isocyanate Precursor for Polyurethane and Coating Applications

Industrial users requiring cyclopentyl isocyanate for specialty polyurethane synthesis should procure the ethyl carbamate as a storable, low-toxicity precursor rather than handling the free isocyanate directly. The documented 90% thermal conversion at 250°C with Pd/C catalysis, coupled with continuous-flow thermal splitting methodology (150–450°C tube reactor) described in EP 0092738 B1 [6], provides a scalable, on-demand isocyanate generation strategy that is unavailable with the cyclohexyl analog (which distills intact at 267.5°C) or the Boc-protected variant (which follows an acidolytic rather than thermal deprotection pathway).

Quote Request

Request a Quote for Cyclopentyl-carbamic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.